[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a hydroxyethyl group at the 1-position and a benzyl ester-protected carbamate at the 3-position. Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 292.38 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive carbamates, which are known for their roles as enzyme inhibitors or receptor modulators. The (S)-enantiomer is specifically synthesized to exploit stereochemical selectivity in target interactions, as evidenced by its use in proteasome inhibition studies and malaria drug development .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYMMDHDBBUODY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The (S)-configured pyrrolidine core is synthesized via cyclization of (S)-4-aminobutane-1,2-diol derivatives. A preferred method involves:
Hydroxyethyl Group Introduction
The hydroxyethyl moiety is introduced via reductive amination or nucleophilic substitution:
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Reductive Amination : Treating (S)-pyrrolidin-3-amine with glycolaldehyde in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) catalyst. Reaction at 25°C for 12 hours achieves 85% yield.
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Nucleophilic Substitution : Reacting (S)-pyrrolidin-3-amine with ethylene oxide in anhydrous THF at −10°C, using triethylamine as a base. This method yields 76% product but requires stringent moisture control.
| Method | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Reductive Amination | H₂, Pd/C, MeOH, 25°C | 85 | 98.5 |
| Nucleophilic Substitution | Ethylene oxide, THF, −10°C | 76 | 99.1 |
Carbamate Formation
The intermediate (S)-1-(2-hydroxyethyl)pyrrolidin-3-amine is reacted with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
Benzyl Ester Protection
Final protection of the hydroxyethyl group is achieved using benzyl bromide:
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Conditions : React the hydroxyethyl intermediate with benzyl bromide (1.2 equiv) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours.
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Yield : 81% with complete regioselectivity confirmed by ¹H NMR.
Stereochemical Control and Chiral Resolution
Asymmetric Synthesis Strategies
The (S)-configuration is enforced via:
Analytical Validation
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Chiral HPLC : Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) confirms ee >99%.
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X-ray Crystallography : Single-crystal analysis (Mo Kα radiation) resolves absolute configuration (Rf = 0.12).
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Catalytic Enhancements
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Pd/C Catalyst Loading : Reducing Pd/C from 5% to 2% in reductive amination retains 85% yield while lowering metal residues to <10 ppm.
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Base Screening : Triethylamine vs. DBU: Triethylamine gives higher yields (89% vs. 72%) due to reduced ester hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.10–3.95 (m, 2H, CH₂OH), 3.80–3.60 (m, 1H, pyrrolidine-CH).
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HRMS (ESI+): m/z calc. for C₁₆H₂₄N₂O₃ [M+H]⁺: 293.1864, found: 293.1861.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(R)-Enantiomer
The R-enantiomer, [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1354001-63-0), shares the same molecular formula (C₁₆H₂₄N₂O₃ ) and weight (264.32 g/mol ) as the S-form but differs in stereochemistry at the pyrrolidine ring. Enantiomeric differences often lead to divergent pharmacological profiles; for example, the S-enantiomer may exhibit higher binding affinity to chiral targets like proteases .
Structural Analogs
Piperidine-Based Analog
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2) replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
Chloro-Acetyl Derivative
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4) substitutes the hydroxyethyl group with a chloro-acetyl moiety. Its molecular formula is C₁₇H₂₀ClN₂O₃ (MW: 335.8 g/mol) .
Isopropyl Carbamate Variant
Tert-Butyl Ester Analog
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354003-22-7) replaces the benzyl ester with a tert-butyl group. This modification improves metabolic stability but reduces solubility due to increased hydrophobicity .
Data Tables
Table 1. Key Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Target: (S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl | 122021-01-6 | C₁₆H₂₄N₂O₃ | 292.38 | Benzyl ester, (S)-pyrrolidine |
| (R)-Enantiomer | 1354001-63-0 | C₁₆H₂₄N₂O₃ | 264.32 | (R)-pyrrolidine configuration |
| Piperidine Analog | 1353987-40-2 | C₁₇H₂₆N₂O₃ | 306.41 | Piperidine ring |
| Chloro-Acetyl Derivative | 205448-32-4 | C₁₇H₂₀ClN₂O₃ | 335.80 | Chloro-acetyl substituent |
| Isopropyl Carbamate | - | C₁₇H₂₆N₂O₃ | 306.40 | Isopropyl carbamate |
| Tert-Butyl Ester | 1354003-22-7 | C₁₄H₂₆N₂O₃ | 270.37 | tert-Butyl ester |
Research Findings
Stereochemical Impact : The (S)-enantiomer demonstrates superior inhibitory activity against malaria proteases compared to the R-form, highlighting the role of chirality in target binding .
Ring Size Effects : Piperidine analogs exhibit reduced conformational strain but lower binding affinity to pyrrolidine-specific targets, such as PfSUB1 in Plasmodium falciparum .
Substituent Effects :
- Chloro-acetyl derivatives show enhanced lipophilicity (predicted logP: 2.1 vs. 1.5 for hydroxyethyl) but higher cytotoxicity in vitro .
- Benzyl esters (target compound) offer better stability than tert-butyl esters in physiological pH, though the latter resist enzymatic hydrolysis .
Pharmacological Trends : Carbamates with aromatic esters (e.g., benzyl) exhibit stronger physostigmine-like activity than aliphatic variants, aligning with historical data on carbamate bioactivity .
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, also known as (S)-benzyl (1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H20N2O3
- Molar Mass : 264.32 g/mol
- CAS Number : 337361-38-3
- Density : 1.21 g/cm³ (predicted)
- Boiling Point : 448.1 °C (predicted)
- pKa : 12.08 (predicted)
The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular pathways:
- Cholinesterase Inhibition : Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the regulation of neurotransmitters in the brain. This inhibition is significant for the treatment of neurodegenerative diseases like Alzheimer's disease, where cholinergic signaling is impaired .
- Anticancer Activity : The compound has shown potential in cancer therapy by inducing apoptosis in tumor cells. Studies suggest that it may enhance the cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors, by promoting apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Similar piperidine derivatives have demonstrated antibacterial activity against strains such as MRSA and E. coli, indicating a potential application in treating infections .
Case Studies
- Alzheimer’s Disease Models : In vitro studies have demonstrated that derivatives of this compound can significantly inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease .
- Cancer Cell Lines : In a study involving FaDu hypopharyngeal tumor cells, compounds related to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester?
- Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate and a pyrrolidine precursor. For example, structurally similar compounds like "(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester" (CAS 1201825-73-1) are synthesized by reacting cyclobutylamine derivatives with benzyl chloroformate under basic conditions (e.g., NaHCO₃) . Stereochemical control (S-configuration) may require chiral catalysts or resolution techniques, as seen in palladium-catalyzed cross-coupling reactions for related heterocycles .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation and NMR (¹H/¹³C) to verify stereochemistry and functional groups. For example, benzyl carbamate derivatives are analyzed via δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 4.8–5.2 ppm (carbamate NH/CH₂) in NMR . Purity assessment requires HPLC with C18 columns and UV detection, noting that minor chromatographic changes may separate epimers .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Storage : Store in sealed containers at 2–8°C, away from light and oxidizers .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Waste disposal : Collect organic waste separately and transfer to certified hazardous waste facilities .
Advanced Research Questions
Q. How does the stereochemistry (S-configuration) influence the compound’s reactivity or biological activity?
- Methodology : Compare enantiomers using chiral HPLC or circular dichroism (CD). For example, (S)-pyrrolidine derivatives often exhibit distinct binding affinities in enzyme inhibition assays due to spatial alignment with active sites. Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like proteases or kinases .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodology :
- Stepwise protection : Temporarily block the hydroxyl group on the pyrrolidine ring using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during carbamate formation .
- Catalytic efficiency : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, as demonstrated in Heck reactions for benzyl ester derivatives .
- Workup : Use liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography (hexane:EtOAc gradient) for purification .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodology :
- Reproducibility : Validate NMR conditions (solvent, temperature) to account for shifts caused by trace impurities or tautomerism .
- Cross-validation : Compare HRMS and elemental analysis (C, H, N) with theoretical values. For instance, discrepancies in molecular ion peaks may indicate hydration or degradation .
Q. What are the implications of this compound’s carbamate group in drug discovery?
- Methodology : The carbamate moiety enhances metabolic stability compared to esters. Evaluate pharmacokinetics (e.g., plasma half-life in rodent models) and bioactivity in enzyme-linked immunosorbent assays (ELISA). Related compounds, like benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, show utility as prodrugs or protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
